3-(fluoromethoxy)aniline
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Overview
Description
3-(Fluoromethoxy)aniline is an organic compound with the molecular formula C7H8FNO It consists of an aniline moiety substituted with a fluoromethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(fluoromethoxy)aniline typically involves the introduction of a fluoromethoxy group to an aniline derivative. One common method is the nucleophilic aromatic substitution reaction where a fluoromethoxy group is introduced to a suitable aromatic precursor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro precursor can be reduced to form the aniline derivative.
Substitution: The fluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium fluoride under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(Fluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(fluoromethoxy)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The fluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
3-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a fluoromethoxy group.
3-(Difluoromethoxy)aniline: Contains a difluoromethoxy group.
Comparison:
Properties
CAS No. |
2763776-17-4 |
---|---|
Molecular Formula |
C7H8FNO |
Molecular Weight |
141.1 |
Purity |
95 |
Origin of Product |
United States |
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